molecular formula C12H16N4 B14851876 2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile

2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile

Cat. No.: B14851876
M. Wt: 216.28 g/mol
InChI Key: ZOHRMSKZXAVFLO-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile is a chemical compound that features a piperazine ring substituted with a methyl group and a pyridine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile typically involves the reaction of 4-methylpiperazine with a suitable pyridine derivative under controlled conditions. Common synthetic routes may include:

    Nucleophilic substitution: Reacting 4-methylpiperazine with a halogenated pyridine derivative.

    Condensation reactions: Using aldehydes or ketones as intermediates to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:

    Continuous flow reactors: For efficient and scalable production.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidation products.

    Reduction: Reduction of nitrile groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield pyridine N-oxides.

    Reduction: May yield primary or secondary amines.

    Substitution: May yield various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile would depend on its specific biological target. Generally, it may involve:

    Binding to receptors: Interacting with specific proteins or enzymes.

    Modulating pathways: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-YL)-2-(pyridin-2-YL)acetonitrile: Similar structure but with a different position of the pyridine ring.

    2-(4-Methylpiperazin-1-YL)-2-(pyridin-4-YL)acetonitrile: Another positional isomer.

    2-(4-Methylpiperazin-1-YL)-2-(quinolin-3-YL)acetonitrile: Featuring a quinoline ring instead of pyridine.

Uniqueness

The uniqueness of 2-(4-Methylpiperazin-1-YL)-2-(pyridin-3-YL)acetonitrile lies in its specific substitution pattern, which may confer distinct biological or chemical properties compared to its analogs.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylacetonitrile

InChI

InChI=1S/C12H16N4/c1-15-5-7-16(8-6-15)12(9-13)11-3-2-4-14-10-11/h2-4,10,12H,5-8H2,1H3

InChI Key

ZOHRMSKZXAVFLO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(C#N)C2=CN=CC=C2

Origin of Product

United States

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